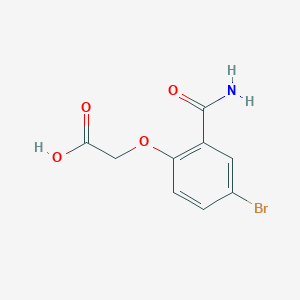

(4-Bromo-2-carbamoyl-phenoxy)acetic acid

Description

Contextualization within Phenoxyacetic Acid Derivative Chemistry

Phenoxyacetic acids are a well-established class of organic compounds characterized by a phenoxy group linked to an acetic acid moiety. jetir.org This structural scaffold is present in numerous pharmaceuticals and agrochemicals. jetir.org The versatility of the phenoxy ring allows for a wide range of substitutions, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. Research into phenoxyacetic acid derivatives has explored their potential as anti-inflammatory, antibacterial, antifungal, and antihypertensive agents. mdpi.comjetir.org The introduction of various substituents onto the phenyl ring can significantly influence the compound's potency and selectivity for biological targets.

Significance of Carbamoyl (B1232498) and Bromo Moieties in Compound Design

The presence of the carbamoyl (-CONH2) and bromo (-Br) groups on the phenoxyacetic acid scaffold is a deliberate design choice rooted in established medicinal chemistry principles.

The carbamoyl group is a key functional group in many therapeutic agents. Its ability to form hydrogen bonds and its conformational rigidity can enhance binding affinity to biological targets. The carbamoyl moiety is often introduced to improve metabolic stability and cell membrane permeability. In drug design, it can act as a bioisostere for other functional groups, helping to optimize the pharmacokinetic and pharmacodynamic profiles of a lead compound.

The bromo moiety , a halogen atom, also plays a crucial role in modulating a molecule's properties. The introduction of a bromine atom can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. Furthermore, the high electronegativity and atomic size of bromine can lead to specific interactions with biological targets, such as halogen bonding, which can significantly improve binding affinity and selectivity. Studies on related phenoxyacetic acid derivatives have shown that the incorporation of a bromo group at the para-position of the phenoxy ring can lead to a marked enhancement of inhibitory activity against certain enzymes. mdpi.com For instance, in a series of phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, the introduction of a bromo group at position 4 demonstrated robust inhibitory efficacy. mdpi.com

Overview of Academic Research Trajectories for (4-Bromo-2-carbamoyl-phenoxy)acetic acid and its Analogues

Academic research involving this compound and its analogues is primarily directed towards the synthesis of novel derivatives and the evaluation of their biological activities. The general synthetic strategy often involves the reaction of a substituted phenol (B47542) with an alpha-haloacetic acid ester, followed by hydrolysis to yield the desired phenoxyacetic acid. For instance, a common route to phenoxyacetic acid derivatives involves the treatment of a substituted phenol with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester. mdpi.com

A plausible synthetic route to this compound would likely start from 4-bromo-2-hydroxybenzamide. This starting material could then be reacted with ethyl bromoacetate, followed by hydrolysis of the ester to yield the final product.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the research on its close analogues provides a clear trajectory. The primary focus lies in the exploration of their potential as therapeutic agents, particularly in the following areas:

Anti-inflammatory Agents: A significant body of research on bromo-substituted phenoxyacetic acid derivatives focuses on their potential as selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com The rationale is to develop safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Antimicrobial Agents: Phenoxyacetic acid derivatives have been investigated for their antibacterial and antifungal properties. The presence of halogen substituents is often associated with enhanced antimicrobial activity.

Herbicidal Activity: Certain phenoxyacetic acid derivatives are known for their use as herbicides. Research continues to explore new derivatives with improved efficacy and selectivity.

The table below summarizes key data for this compound and a closely related precursor, highlighting the type of information available in chemical databases.

| Property | This compound | 2-(4-bromo-2-formylphenoxy)acetic acid |

| IUPAC Name | This compound | 2-(4-bromo-2-formylphenoxy)acetic acid |

| Molecular Formula | C9H8BrNO4 | C9H7BrO4 |

| Molecular Weight | 274.07 g/mol | 259.05 g/mol |

| CAS Number | 1373519-38-0 | Not explicitly found |

| Synonyms | CTK7J5470, AG-C-29878 | EBB6 |

The research trajectory for compounds like this compound involves a multidisciplinary approach, combining organic synthesis, computational modeling, and biological evaluation to identify and optimize new drug candidates. The structural features of this particular molecule place it at an interesting intersection of established pharmacophores, suggesting that future research may unveil novel and potent biological activities.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-carbamoylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c10-5-1-2-7(15-4-8(12)13)6(3-5)9(11)14/h1-3H,4H2,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYYLXKSSIEFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 2 Carbamoyl Phenoxy Acetic Acid

Strategies for the Synthesis of the (4-Bromo-2-carbamoyl-phenoxy)acetic acid Core Structure

The synthesis of the this compound core relies on established organic chemistry principles, primarily involving the formation of an ether linkage and electrophilic aromatic substitution.

Precursor Synthesis and Halogenation Reactions

A common and effective method for constructing the phenoxyacetic acid core is the Williamson ether synthesis. This approach typically involves the reaction of a substituted phenol (B47542) with an α-haloacetic acid ester, followed by saponification. For the target molecule, a plausible pathway begins with a commercially available precursor, 5-bromo-2-hydroxybenzamide.

The synthesis can be outlined in two main steps:

Etherification: 5-bromo-2-hydroxybenzamide is reacted with an ethyl bromoacetate (B1195939) in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. mdpi.com The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to form the ether linkage. This yields the intermediate, ethyl (4-bromo-2-carbamoyl-phenoxy)acetate.

Hydrolysis: The resulting ester is then subjected to hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification with a mineral acid (e.g., HCl). mdpi.com This step converts the ethyl ester group into the desired carboxylic acid, yielding this compound.

An alternative strategy involves performing the halogenation on a pre-formed phenoxyacetic acid core. In this retro-synthetic approach, one would start with (2-carbamoyl-phenoxy)acetic acid. The bromine atom is then introduced onto the aromatic ring via electrophilic aromatic bromination. The phenoxyacetic acid group is an ortho-, para-directing activator. Since the ortho position is already substituted, the bromine will be directed to the para position relative to the ether linkage. This reaction can be carried out using molecular bromine (Br₂) in a suitable solvent like acetic acid. sci-hub.se

Optimizing Reaction Pathways and Yields

Optimization of the synthetic pathway is crucial for maximizing product yield and purity. Key parameters that can be adjusted include the choice of reagents, solvents, temperature, and reaction time.

For the Williamson ether synthesis pathway, several factors can be fine-tuned:

Base and Solvent System: The choice of base and solvent is critical. While potassium carbonate in DMF is effective, other systems such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can also be used, although NaH is a much stronger and more hazardous base. The solvent's polarity can influence the reaction rate and solubility of the reactants.

Temperature: The reaction is typically heated to ensure a reasonable rate. Optimization involves finding the lowest possible temperature that provides a good yield in a practical timeframe to minimize potential side reactions.

In the case of electrophilic bromination, optimization hinges on controlling the reactivity of the brominating agent to prevent over-bromination or other side reactions.

Brominating Agent: While molecular bromine is common, milder and more selective brominating agents like N-Bromosuccinimide (NBS) can be employed, often in the presence of a radical initiator or an acid catalyst, depending on the desired mechanism.

Catalyst: For aromatic brominations, a Lewis acid catalyst (e.g., FeBr₃) is often used to polarize the Br-Br bond, making it a more potent electrophile. tennessee.edu However, for activated rings like the one in (2-carbamoyl-phenoxy)acetic acid, a catalyst may not be necessary.

Derivatization Strategies for this compound

The presence of a carboxylic acid functional group makes this compound an excellent starting point for a variety of chemical transformations to produce a library of derivatives.

Esterification Reactions (e.g., Methyl and Ethyl Esters of this compound)

The carboxylic acid moiety can be readily converted into its corresponding esters. The synthesis of methyl and ethyl esters is a common derivatization.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the desired alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or gaseous hydrogen chloride. google.com The mixture is typically heated under reflux to drive the reaction towards completion. The formation of the methyl ester, methyl (4-bromo-2-carbamoyl-phenoxy)acetate, has been documented. scbt.com

Alkyl Halide Esterification: An alternative method involves converting the carboxylic acid to its carboxylate salt using a base (e.g., K₂CO₃) and then reacting it with an alkyl halide (e.g., methyl iodide or ethyl bromide).

Below is a table summarizing the esterification reactions.

| Starting Material | Reagents | Product |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl (4-bromo-2-carbamoyl-phenoxy)acetate |

| This compound | Ethanol (B145695), H₂SO₄ (cat.) | Ethyl (4-bromo-2-carbamoyl-phenoxy)acetate |

Amidation and Related Linkage Formation

The carboxylic acid can also be converted to a wide range of amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid.

Activation Methods:

Acid Chloride Formation: The carboxylic acid is first converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with an amine to form the corresponding amide.

Coupling Reagents: A milder and more common approach in modern synthesis involves the use of coupling reagents. Agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for direct reaction with an amine under mild conditions to form the amide bond. nih.gov

This strategy allows for the linkage of various amine-containing molecules to the this compound core, creating a diverse set of derivatives.

Synthesis of Hydrazide and Hydrazone Derivatives from this compound Esters

A particularly fruitful derivatization pathway involves the conversion of the esters of this compound into hydrazides, which are then used as building blocks for synthesizing hydrazones. nih.govresearchgate.net

Step 1: Hydrazide Formation (Hydrazinolysis) The methyl or ethyl ester of this compound is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent, such as ethanol. iscientific.org The reaction mixture is typically heated under reflux for several hours. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of (4-bromo-2-carbamoyl-phenoxy)acetohydrazide.

Step 2: Hydrazone Formation The synthesized hydrazide is a versatile intermediate. The terminal -NH₂ group of the hydrazide is nucleophilic and readily condenses with the carbonyl group of various aldehydes and ketones. This acid-catalyzed condensation reaction, typically carried out in refluxing ethanol with a few drops of glacial acetic acid, results in the formation of a C=N bond, yielding a hydrazone derivative. mdpi.comnih.gov This method allows for the introduction of a wide array of substituents onto the core molecule, depending on the aldehyde or ketone used.

The table below illustrates the synthesis of various hydrazone derivatives from the parent hydrazide.

| Reagent 1 | Reagent 2 (Aldehyde) | Reaction Conditions | Product Class |

| (4-bromo-2-carbamoyl-phenoxy)acetohydrazide | Benzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | N'-benzylidene-(4-bromo-2-carbamoyl-phenoxy)acetohydrazide |

| (4-bromo-2-carbamoyl-phenoxy)acetohydrazide | 4-Chlorobenzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | N'-(4-chlorobenzylidene)-(4-bromo-2-carbamoyl-phenoxy)acetohydrazide |

| (4-bromo-2-carbamoyl-phenoxy)acetohydrazide | 4-Methoxybenzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | N'-(4-methoxybenzylidene)-(4-bromo-2-carbamoyl-phenoxy)acetohydrazide |

| (4-bromo-2-carbamoyl-phenoxy)acetohydrazide | 3-Acetylpyridine | Ethanol, Acetic Acid (cat.), Reflux | N'-(1-(pyridin-3-yl)ethylidene)-(4-bromo-2-carbamoyl-phenoxy)acetohydrazide |

Exploration of Arylcarbamoylphenoxy Acetic Acid Analogues

The exploration of analogues of this compound is crucial for understanding structure-activity relationships and developing compounds with tailored properties. The synthetic strategies for these analogues generally follow a convergent approach, where substituted phenols are coupled with appropriate acetic acid derivatives.

A common route to arylcarbamoylphenoxy acetic acid analogues involves the initial synthesis of a substituted hydroxybenzamide. For instance, starting from a substituted 2-aminophenol, acylation with a substituted benzoyl chloride can yield the corresponding N-(2-hydroxyphenyl)benzamide. This intermediate can then undergo a Williamson ether synthesis with an α-haloacetic acid ester, followed by hydrolysis to afford the desired arylcarbamoylphenoxy acetic acid.

Variations in this synthetic scheme allow for the introduction of a wide range of substituents on both the phenoxy and the arylcarbamoyl moieties. The nature and position of these substituents can significantly influence the physicochemical and biological properties of the final compounds.

Table 1: Examples of Synthetic Analogs of this compound and their Precursors

| Analogue Name | Phenolic Precursor | Key Synthetic Reaction |

| (2-Carbamoyl-4-chloro-phenoxy)acetic acid | 4-Chloro-2-hydroxybenzamide | Williamson Ether Synthesis |

| (4-Bromo-2-(phenylcarbamoyl)phenoxy)acetic acid | 4-Bromo-N-phenyl-2-hydroxybenzamide | Williamson Ether Synthesis |

| (2-Carbamoyl-4-fluoro-phenoxy)acetic acid | 4-Fluoro-2-hydroxybenzamide | Williamson Ether Synthesis |

| (4-Bromo-2-(methylcarbamoyl)phenoxy)acetic acid | 4-Bromo-N-methyl-2-hydroxybenzamide | Williamson Ether Synthesis |

Novel Synthetic Routes and Green Chemistry Principles in Synthesis

Recent advancements in chemical synthesis have emphasized the development of more sustainable and environmentally friendly processes. In the context of synthesizing this compound and its analogues, several green chemistry principles can be applied to traditional methods like the Williamson ether synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times and improve yields in the Williamson ether synthesis. This technique often allows for solvent-free conditions, thereby reducing the environmental impact associated with volatile organic solvents.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green technique that can enhance the rate of chemical reactions. In the synthesis of phenoxyacetic acids, ultrasound can promote better mixing and mass transfer, leading to shorter reaction times and milder reaction conditions. The cavitation process induced by ultrasound can create localized high temperatures and pressures, accelerating the reaction.

Phase-Transfer Catalysis: The Williamson ether synthesis often involves the reaction between a water-soluble phenoxide and a water-insoluble alkyl halide. A phase-transfer catalyst (PTC) can facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgresearchgate.net This method can improve reaction rates, allow for the use of less hazardous solvents, and enable reactions to be carried out at lower temperatures. Common PTCs include quaternary ammonium (B1175870) salts and crown ethers.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent is a core principle of green chemistry. For the synthesis of phenoxyacetic acids, a solid-state reaction between the sodium salt of the phenol and an α-haloacetic acid can be achieved, often with thermal or microwave activation. This approach eliminates the need for solvent purification and disposal.

Table 2: Comparison of Conventional and Green Synthetic Methods for Phenoxyacetic Acid Synthesis

| Method | Typical Conditions | Advantages | Disadvantages |

| Conventional Heating | Reflux in an organic solvent (e.g., acetone, DMF) for several hours. | Well-established, predictable outcomes. | Long reaction times, use of volatile and often toxic solvents, high energy consumption. |

| Microwave-Assisted | Solvent-free or in a minimal amount of a high-boiling solvent, irradiation for minutes. | Rapid reaction rates, higher yields, reduced solvent use. | Requires specialized equipment, potential for localized overheating. |

| Ultrasound-Assisted | Reaction in a liquid medium at ambient or slightly elevated temperatures. | Shorter reaction times, milder conditions, improved yields. | Requires specific ultrasound equipment, scalability can be a challenge. |

| Phase-Transfer Catalysis | Biphasic system (e.g., water/toluene) with a PTC at moderate temperatures. | Avoids anhydrous conditions, can use inexpensive bases, often milder conditions. | Requires a catalyst which may need to be removed from the final product. |

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally benign.

Structural Characterization and Spectroscopic Elucidation of 4 Bromo 2 Carbamoyl Phenoxy Acetic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR Analysis

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR Analysis: A proton NMR spectrum would be expected to reveal distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid moiety, the protons of the carbamoyl (B1232498) (-CONH₂) group, and the acidic proton of the carboxylic acid group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons.

¹³C-NMR Analysis: A carbon-13 NMR spectrum would show signals corresponding to each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbons of the carbamoyl and carboxylic acid groups, and the methylene carbon.

Despite the theoretical utility of these techniques, specific experimental ¹H-NMR and ¹³C-NMR data for (4-Bromo-2-carbamoyl-phenoxy)acetic acid are not available in the reviewed scientific literature.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound (Theoretical)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | Data not available | Data not available |

| -OCH₂- | Data not available | Data not available |

| -COOH | Data not available | Data not available |

| -CONH₂ | Data not available | Data not available |

| Aromatic C-Br | N/A | Data not available |

| Aromatic C-O | N/A | Data not available |

| Aromatic C-CONH₂ | N/A | Data not available |

| -C=O (acid) | N/A | Data not available |

| -C=O (amide) | N/A | Data not available |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the amide, the N-H stretches of the amide, the C-O ether stretch, and the C-Br stretch.

A comprehensive search has not yielded any specific experimental FTIR spectra or peak assignments for this compound.

Table 2: Expected FTIR Absorption Bands for this compound (Theoretical)

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | Data not available |

| C=O (Carboxylic Acid) | Data not available |

| C=O (Amide) | Data not available |

| N-H (Amide) | Data not available |

| C-O (Ether) | Data not available |

| C-Br | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern would likely involve cleavage of the acetic acid side chain and other characteristic bond ruptures.

Detailed experimental mass spectrometry data, including fragmentation analysis for this compound, has not been found in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing chromophores such as aromatic rings and carbonyl groups. The spectrum would be expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions.

No experimental UV-Vis spectroscopic data for this compound has been reported in the available scientific literature.

Crystallographic Analysis and Solid-State Structural Investigations

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the molecular and crystal structure of a compound. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding in the solid state.

A search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, information regarding its crystal system, space group, and detailed molecular geometry in the solid state remains undetermined.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. The molecule possesses several functional groups capable of acting as hydrogen bond donors and acceptors: the carboxylic acid group (-COOH) and the primary amide group (-CONH2).

Hydrogen Bonding:

Carboxylic Acid Dimers: A common and highly stable motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.gov This creates a characteristic R²₂(8) graph-set motif.

Amide Interactions: The amide group is a versatile hydrogen-bonding moiety. The N-H protons can act as donors, while the carbonyl oxygen is a strong acceptor. This allows for the formation of N-H···O hydrogen bonds, which could link the carboxylic acid dimers into tapes, sheets, or more complex three-dimensional networks. In related structures like salicylamide, both intra- and intermolecular hydrogen bonds are crucial in defining the crystal packing. nih.govacs.orgresearchgate.net

Other Interactions:

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor, interacting with electronegative atoms like oxygen from neighboring amide or carboxyl groups.

The interplay of these various interactions—strong hydrogen bonds from the acid and amide groups, supplemented by weaker halogen bonds and π-stacking—would dictate the final supramolecular architecture of the crystal.

| Interaction Type | Potential Donor/Acceptor Groups | Expected Role in Crystal Packing |

| O-H···O Hydrogen Bond | Carboxylic acid (donor and acceptor) | Formation of robust centrosymmetric dimers. |

| N-H···O Hydrogen Bond | Amide N-H (donor), Amide C=O (acceptor), Carboxyl C=O (acceptor) | Linking primary dimeric units into extended chains or sheets. researchgate.net |

| π-π Stacking | Phenyl rings | Contribution to crystal stability through aromatic interactions. |

| Halogen Bonding | C-Br group (donor), Carbonyl oxygens (acceptor) | Directional interactions contributing to the overall 3D architecture. |

Thermal and Morphological Analysis of this compound Derivatives and Complexes

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. umw.edu.pl For a compound like this compound, a TGA thermogram would provide critical information about its thermal stability and decomposition profile.

A typical analysis would likely reveal a multi-step decomposition process:

Initial Decomposition: The initial weight loss might be attributed to the decarboxylation of the acetic acid moiety, releasing CO₂.

Amide and Ring Decomposition: Subsequent, higher-temperature weight loss steps would correspond to the breakdown of the amide group and the fragmentation of the brominated aromatic ring. ijmra.us

Residue: The final residual mass at the end of the analysis in an inert atmosphere would consist primarily of a carbonaceous char.

For derivatives or complexes, TGA can be used to compare thermal stability. For instance, the formation of a metal complex might increase the decomposition temperature, indicating enhanced thermal stability. In the case of polymeric brominated flame retardants, TGA is used to assess their stability and char-forming capabilities. researchgate.net

| Temperature Range (Hypothetical) | Event | Expected Mass Loss |

| 150-250 °C | Loss of acetic acid side chain (decarboxylation) | Release of CO₂ and H₂O fragments. |

| 250-400 °C | Decomposition of the amide group and cleavage of the ether linkage | Release of ammonia, CO, and other small molecules. |

| >400 °C | Fragmentation of the brominated aromatic ring | Gradual mass loss leading to a final char residue. |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. jeol.com For crystalline organic compounds like this compound, SEM analysis reveals key information about the crystal habit (shape), size distribution, and surface topography. researchgate.netacs.org

Crystals of phenoxyacetic acid derivatives, when observed under SEM, might exhibit well-defined geometric shapes such as needles, plates, or prisms, depending on the crystallization conditions (e.g., solvent, temperature, cooling rate). The images could also reveal surface features like growth steps, defects, or agglomeration of smaller crystallites. acs.org When formed into an inclusion complex, for example with a cyclodextrin (B1172386), SEM images often show a dramatic change in morphology from distinct crystals of the individual components to new particles with a different size and shape, often more amorphous or spherical in appearance. nih.govnih.gov This change provides strong evidence for the formation of a new solid phase.

Complexation Studies with Host Molecules (e.g., β-Cyclodextrin)

The poor aqueous solubility of many aromatic carboxylic acids can be improved by forming inclusion complexes with host molecules like cyclodextrins. oatext.comoatext.commdpi.com β-Cyclodextrin, a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior, is a common host for aromatic guest molecules.

Characterization of Inclusion Complexes

Although specific studies on the complexation of this compound with β-cyclodextrin are not reported, the formation of such a complex would be confirmed using several analytical techniques:

Phase Solubility Studies: An increase in the aqueous solubility of the compound with increasing concentrations of β-cyclodextrin would indicate complex formation, typically with a 1:1 stoichiometry. nih.govacs.org

Spectroscopy (NMR, FT-IR): In ¹H NMR spectroscopy, protons of the guest molecule that are included within the cyclodextrin cavity experience a change in their chemical environment, leading to shifts in their resonance signals. mdpi.comnih.gov FT-IR spectroscopy may show shifts or broadening of characteristic bands (e.g., carbonyl stretches) upon complexation. nih.gov

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can confirm complex formation by the disappearance or shift of the melting endotherm of the guest molecule. TGA can show an altered decomposition profile for the complex compared to the individual components. nih.gov

X-ray Diffraction (XRD) and SEM: Powder XRD patterns of a true inclusion complex will be distinct from a simple physical mixture of the components. As mentioned, SEM will typically show a new morphology. nih.gov

Investigation of Complexation Mechanisms

The primary driving force for the inclusion of the this compound molecule into the β-cyclodextrin cavity is the hydrophobic effect. oatext.com The nonpolar bromophenyl part of the molecule is energetically favored to move from the aqueous environment into the hydrophobic interior of the cyclodextrin.

Mechanistic Studies of Preclinical Biological Interactions of 4 Bromo 2 Carbamoyl Phenoxy Acetic Acid Derivatives

Investigation of Molecular Targets and Pathways of Action

The biological effects of (4-Bromo-2-carbamoyl-phenoxy)acetic acid derivatives are predicated on their interactions with specific molecular targets. Research into these interactions has focused on enzyme inhibition and receptor modulation, providing a foundation for understanding their therapeutic potential.

Enzyme Inhibition/Activation Profiling

Derivatives of phenoxyacetic acid have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The introduction of a bromo substituent at the 4-position of the phenoxy ring has been shown to influence this inhibitory activity.

One study on a series of phenoxyacetic acid derivatives demonstrated that the presence of a bromine atom at position 4 of the phenoxy ring in certain compounds led to robust inhibitory efficacy against COX-2. For instance, a derivative featuring this substitution pattern exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.06 ± 0.01 μM for COX-2. nih.gov In another related compound, the bromo substitution at the same position also resulted in potent COX-2 inhibition with an IC₅₀ of 0.13 ± 0.06 μM. nih.gov These findings highlight the significance of the 4-bromo-phenoxy moiety in achieving selective COX-2 inhibition.

While the anti-inflammatory effects are well-documented through COX-2 inhibition, specific enzymatic inhibition or activation profiles for derivatives of this compound related to aminoacyl-tRNA synthetase, asialoglycoprotein receptor (ASGPR), or the proto-oncogene c-RET have not been extensively reported in the available literature.

Receptor Binding and Modulation Mechanisms

The ability of this compound derivatives to bind and modulate specific receptors is an area of ongoing investigation. While direct receptor binding studies for this specific compound are limited, research on related phenoxyacetic acid derivatives provides insights into potential mechanisms. For example, a novel series of phenoxyacetic acid derivatives has been synthesized and evaluated as antagonists for gastrin/cholecystokinin-B (CCK-B) receptors. nih.govjst.go.jp Another study identified a phenoxyacetic acid derivative as a potent agonist of the free fatty acid receptor 1 (FFA1). researchgate.net These studies suggest that the phenoxyacetic acid scaffold can be tailored to interact with various receptor types, although specific data for this compound derivatives is not yet available.

Preclinical Biological Activity Profiling of this compound Derivatives

The molecular interactions of this compound derivatives translate into a spectrum of preclinical biological activities, including anti-inflammatory, anti-tumor, and antitubercular effects.

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are primarily attributed to their selective inhibition of the COX-2 enzyme. nih.govnih.gov COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. nih.gov

By selectively inhibiting COX-2, these derivatives can reduce the production of prostaglandins, thereby mitigating the inflammatory response. This targeted approach is designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. nih.gov In vivo studies on related phenoxyacetic acid derivatives have demonstrated a significant reduction in paw edema, a common model of inflammation. nih.gov Furthermore, these compounds have been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | Modification | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| Derivative A | 4-Bromo substitution | 7.00 ± 0.20 | 0.06 ± 0.01 | 116.67 |

| Derivative B | 4-Bromo substitution | 9.93 ± 0.12 | 0.13 ± 0.06 | 76.38 |

| Celecoxib | Reference Drug | 14.93 ± 0.12 | 0.05 ± 0.01 | 298.60 |

| Mefenamic Acid | Reference Drug | 29.9 ± 0.09 | 5.30 ± 0.15 | 5.64 |

Data adapted from a study on novel phenoxyacetic acid derivatives. nih.gov

Mechanisms of Anti-tumor Activity

While direct studies on the anti-tumor mechanisms of this compound derivatives are not extensively available, research on structurally related phenoxyacetamide and phenoxyacetic acid derivatives suggests potential pathways.

One plausible mechanism is the induction of apoptosis. A study on novel phenoxyacetamide derivatives demonstrated potent cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. mdpi.com The mechanism was attributed to the induction of apoptosis through the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1) and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

Another potential anti-tumor mechanism for related phenoxyacetic acid esters involves the inhibition of the PI3K-Akt signaling pathway, which is often dysregulated in cancer. A novel series of phenoxyacetic acid shikonin (B1681659) esters were found to be allosteric inhibitors of Akt, leading to the death of KRAS-mutant colon cancer cells. nih.gov These findings suggest that derivatives of this compound may exert anti-tumor effects by targeting key survival pathways in cancer cells.

Mechanistic Insights into Antitubercular Activity of Hydrazone Derivatives

Hydrazone derivatives of this compound have emerged as a promising class of antitubercular agents. The primary mechanism of action for many hydrazone-based antitubercular drugs is the inhibition of the enoyl-acyl carrier protein reductase (InhA). nih.govnih.gov InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.govnih.gov

The inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromise in the structural integrity of the cell wall and ultimately resulting in bacterial cell death. pulsus.com Many hydrazide-hydrazone compounds have been evaluated for their InhA inhibitory activity, and it is a well-established target for this class of molecules. nih.govnih.gov Therefore, it is highly probable that hydrazone derivatives of this compound exert their antitubercular effects through the same mechanistic pathway.

Table 2: Investigated Biological Activities and Potential Mechanisms of this compound Derivatives

| Biological Activity | Investigated Derivatives | Key Molecular Target/Pathway | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Phenoxyacetic acid derivatives with 4-bromo substitution | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin synthesis |

| Anti-tumor | Related phenoxyacetamide and phenoxyacetic acid esters | PARP-1, PI3K-Akt pathway | Induction of apoptosis, inhibition of cell survival signaling |

| Antitubercular | Hydrazone derivatives | Enoyl-acyl carrier protein reductase (InhA) | Disruption of mycobacterial cell wall synthesis |

Other Targeted Preclinical Biological Modulations (e.g., antioxidant, antispasmodic mechanisms)

Preclinical investigations into the biological activities of this compound and its derivatives have explored various potential therapeutic applications beyond their primary design targets. These studies have included assessments of their antioxidant and antispasmodic properties, revealing insights into their broader pharmacological profile.

Antioxidant Mechanisms

The antioxidant potential of phenoxyacetic acid derivatives, including brominated analogues, has been a subject of scientific inquiry. Research has demonstrated that certain derivatives of (4-benzoyl-phenoxy)-acetic acid possess notable radical scavenging capabilities. In vitro assays are commonly employed to evaluate this activity, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), nitric oxide (NO), and hydrogen peroxide (H₂O₂) radical scavenging assays.

One study synthesized a series of (4-benzoyl-phenoxy)-acetic acid derivatives and evaluated their efficacy as antioxidant agents. nih.gov The findings indicated that compounds with specific substitutions on the benzoyl ring exhibited significant radical scavenging activity, in some cases comparable to the standard antioxidant, ascorbic acid. nih.gov For instance, a derivative with a chloro substituent and another with no substituent on the benzoyl ring demonstrated good radical scavenging in all three tested methods. nih.gov Another derivative with a methoxy (B1213986) substituent showed good antioxidant activity specifically in the hydrogen peroxide assay. nih.gov

Furthermore, a study on a more complex derivative, 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide, revealed significant antioxidant properties. nih.gov This investigation involved the measurement of various biochemical parameters in colon tissue, such as superoxide (B77818) dismutase (SOD), catalase (CAT), malondialdehyde (MDA), protein carbonyl (PC), and glutathione (B108866) (GSH). nih.gov The results indicated that this compound possessed significant antioxidant capabilities at different doses. nih.gov Molecular docking studies further supported the antioxidant function of this derivative, suggesting strong binding energy and inhibitory interactions. nih.gov

The antioxidant activities of various bromophenol derivatives have also been investigated, highlighting the potential of this chemical class to counteract oxidative stress. These studies often compare the radical scavenging capacities of the synthesized compounds to standard antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), α-Tocopherol, and Trolox.

Table 1: In Vitro Antioxidant Activity of (4-benzoyl-phenoxy)-acetic acid Derivatives

| Compound | DPPH Scavenging Activity (IC₅₀ µg/mL) | Nitric Oxide Scavenging Activity (IC₅₀ µg/mL) | Hydrogen Peroxide Scavenging Activity (IC₅₀ µg/mL) |

|---|---|---|---|

| 6f (unsubstituted) | 28.16 | 30.14 | 34.28 |

| 6h (4-chloro) | 26.42 | 29.88 | 32.16 |

| 6k (4-methoxy) | 45.22 | 48.16 | 36.44 |

| Ascorbic Acid (Standard) | 24.18 | 27.46 | 30.12 |

Data derived from a study on (4-benzoyl-phenoxy)-acetic acid derivatives. nih.gov

Antispasmodic Mechanisms

As of the current body of scientific literature, there is a notable absence of preclinical studies investigating the antispasmodic mechanisms of this compound or its direct derivatives. While research into other classes of phenoxyacetic acid derivatives has occasionally explored activities such as local anesthetic and antispasmodic effects, specific data on the titled compound and its analogues in this area are not available. Therefore, the potential for these specific compounds to act as antispasmodic agents remains an uninvestigated area of their pharmacological profile.

Structure Activity Relationship Sar and Rational Design of 4 Bromo 2 Carbamoyl Phenoxy Acetic Acid Analogues

Elucidation of Key Structural Features for Biological Efficacy

The biological activity of (4-Bromo-2-carbamoyl-phenoxy)acetic acid is intricately linked to the specific arrangement and chemical nature of its three primary components: the substituted phenoxy ring, the carbamoyl (B1232498) group, and the acetic acid moiety. Variations in any of these regions can significantly modulate the compound's interaction with its biological target.

The phenoxy ring serves as the central scaffold of the molecule, and its substitution pattern is a critical determinant of biological activity. The presence of a bromine atom at the 4-position is a key feature. Halogen substituents, particularly bromine, are known to enhance the inhibitory activity of phenoxyacetic acid derivatives against certain enzymes. For instance, in a series of phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, the introduction of a bromo group at the 4-position of the phenoxy ring demonstrated a robust increase in inhibitory efficacy compared to unsubstituted counterparts.

In one study, the substitution of a bromo group at the 4-position in a phenoxyacetic acid derivative (compound 7b) resulted in potent inhibitory activity (IC50 = 0.06 ± 0.01 μM) against COX-2, which was a significant improvement over the unsubstituted version (compound 7a, IC50 = 0.13 ± 0.06 μM). researchgate.net Similarly, for another set of compounds, the incorporation of a bromine atom at the 4-position of the phenoxy ring led to a marked enhancement of inhibitory activity. researchgate.net This suggests that the electronegativity and size of the bromine atom at this specific position may contribute to favorable interactions within the binding site of the target protein.

Table 1: Influence of 4-Bromo Substitution on COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | 4-Position Substituent | IC50 (μM) against COX-2 |

| 7a | H | 0.13 ± 0.06 |

| 7b | Br | 0.06 ± 0.01 |

| 13a | H | 0.23 ± 0.06 |

| 13b | Br | 0.13 ± 0.06 |

Data compiled from related studies on phenoxyacetic acid derivatives.

The carbamoyl group at the 2-position of the phenoxy ring is another crucial element for the biological activity of this compound. This group can participate in hydrogen bonding interactions with the target protein, thereby anchoring the molecule in the active site. Modifications to the carbamoyl moiety, such as N-alkylation or N-arylation, can have a profound impact on potency and selectivity.

While direct SAR studies on the 2-carbamoyl group of this specific bromo-phenoxyacetic acid are limited, research on analogous 2-phenoxybenzamides provides valuable insights. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, modifications of the amide group significantly influenced their efficacy. N-formyl and N-carbamoyl analogues showed weak to negligible activity, whereas other substitutions on the nitrogen atom led to more potent compounds. This highlights the sensitivity of the biological activity to the nature of the substituents on the carbamoyl nitrogen. The size, electronics, and hydrogen-bonding capacity of the substituent can all play a role in optimizing the interaction with the target.

The acetic acid moiety is a common pharmacophoric feature in many enzyme inhibitors and is essential for the biological action of this compound. The terminal carboxylic acid group is typically ionized at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with key amino acid residues in the active site of the target enzyme. These interactions are often critical for the proper orientation and binding of the inhibitor.

In many classes of enzyme inhibitors, the acidic group mimics a substrate's carboxylate, enabling it to bind to a cationic or polar region of the active site. The length and flexibility of the acetic acid side chain are also important. The ether linkage to the phenoxy ring provides a specific spatial arrangement of the carboxylate relative to the aromatic scaffold, which is likely optimized for interaction with the target. Any modification that alters the acidity, charge distribution, or spatial positioning of this group would be expected to significantly affect the compound's biological efficacy.

Rational Design Principles for Novel Analogues of this compound

The development of novel and improved analogues of this compound can be guided by rational design principles, which leverage our understanding of the SAR and the three-dimensional structure of the target protein.

In the absence of a known 3D structure of the biological target, ligand-based design approaches can be employed. These methods rely on the analysis of the structure-activity relationships of a series of active compounds.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features of this compound and its active analogues. This model would define the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial arrangement required for biological activity. For this compound, the pharmacophore would likely include the 4-bromophenyl group, the hydrogen-bonding carbamoyl group, and the anionic carboxylate of the acetic acid moiety. This model could then be used to screen virtual libraries of compounds to identify new molecules with a high probability of being active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be performed to establish a mathematical relationship between the physicochemical properties of a series of analogues and their biological activity. By systematically varying substituents on the phenoxy ring or the carbamoyl group and measuring the resulting change in activity, a predictive QSAR model can be built. This model can then be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

When the three-dimensional structure of the target enzyme is available, structure-based design strategies offer a powerful approach for the rational design of novel analogues.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound within the active site of its target protein. nih.gov These simulations can provide detailed insights into the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By visualizing the docked pose, medicinal chemists can identify opportunities to improve the binding affinity by introducing new functional groups that can form additional favorable interactions with the protein. For example, if a hydrophobic pocket is identified near the bromo substituent, introducing a larger hydrophobic group at that position could enhance binding.

Fragment-Based Drug Design Considerations

Fragment-Based Drug Design (FBDD) is a rational and efficient methodology for the discovery of lead compounds. This approach involves screening libraries of low molecular weight compounds, known as fragments, to identify those that bind to a biological target. nih.govwikipedia.org These initial fragment hits, which typically exhibit weak binding affinity, are then optimized and grown into more potent lead molecules. nih.govwikipedia.org The principles of FBDD can be hypothetically applied to the rational design of analogues of this compound.

The core concept of FBDD revolves around the "Rule of Three," which provides guidelines for the physicochemical properties of fragments to ensure they are good starting points for optimization. proteinstructures.com These properties are generally a molecular weight of less than 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a calculated logP of 3 or less. proteinstructures.com By starting with small, simple molecules, FBDD allows for a more thorough exploration of the chemical space around a binding site on a target protein. proteinstructures.comazolifesciences.com

| Fragment Name | Chemical Structure | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | cLogP |

| Phenoxyacetic acid | C8H8O3 | 152.15 | 1 | 3 | 1.28 |

| Bromobenzene | C6H5Br | 157.01 | 0 | 0 | 2.99 |

| Benzamide | C7H7NO | 121.14 | 1 | 1 | 0.64 |

This table presents a hypothetical deconstruction of this compound into potential starting fragments for a fragment-based drug design campaign. The properties of each fragment are evaluated against the "Rule of Three" to assess their suitability as starting points for optimization.

The phenoxyacetic acid moiety serves as the central scaffold of the molecule. jetir.org Derivatives of phenoxyacetic acid are known to possess a wide range of biological activities, including herbicidal and medicinal properties. jetir.orgmdpi.com In an FBDD approach, phenoxyacetic acid itself could be considered a starting fragment to screen for initial binding to a target protein. The carboxylic acid group is a key feature, potentially forming important hydrogen bonds or ionic interactions within a binding site.

Substituents on the phenyl ring play a crucial role in modulating the activity of phenoxyacetic acid derivatives. mdpi.com The nature, position, and electronic properties of these substituents can significantly influence the binding affinity and selectivity of the compound. nih.gov

The bromine atom at the 4-position of the phenyl ring is an important feature that can influence the compound's properties in several ways. Halogen atoms, including bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's binding site, which can enhance binding affinity. nih.gov Furthermore, the presence of a bromine atom can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. propulsiontechjournal.com Studies on other classes of compounds have shown that the addition of a bromine atom can lead to more cytotoxic or antimicrobial derivatives. propulsiontechjournal.comresearchgate.net

The carbamoyl group (-CONH2) at the 2-position introduces both hydrogen bond donor and acceptor capabilities, which can be critical for specific interactions with a biological target. nih.gov The incorporation of a carbamoyl group has been shown to increase the biological activity of various compounds. nih.gov Its position on the phenyl ring is crucial and can dictate the orientation of the molecule within the binding pocket.

An FBDD approach to designing analogues of this compound would involve systematically exploring modifications to each of these fragments. For instance, initial screening could begin with the phenoxyacetic acid core. Once its binding is confirmed, subsequent steps could involve "fragment growing," where chemical groups are added to the core scaffold to extend into adjacent pockets of the binding site.

Alternatively, a "fragment linking" strategy could be employed, where separate fragments that bind to adjacent sites are connected to create a larger, more potent molecule. For example, if bromobenzene and a substituted benzamide were found to bind in proximity within the target's active site, they could be linked via an ether bond to the acetic acid moiety to generate novel analogues.

The table below summarizes the potential roles of different substituents on the phenoxyacetic acid scaffold, based on general principles of medicinal chemistry and findings from related series of compounds.

| Position of Substitution | Type of Substituent | Potential Role in Structure-Activity Relationship (SAR) |

| 4-position (para) | Halogen (e.g., Bromo, Chloro) | Can participate in halogen bonding, increases lipophilicity, influences electronic properties of the ring. nih.govpropulsiontechjournal.com |

| 2-position (ortho) | Carbamoyl | Provides hydrogen bond donor and acceptor capabilities for specific interactions with the target. nih.gov Can influence the conformation of the acetic acid side chain. |

| Other positions | Alkyl, Alkoxy, Nitro, etc. | Can be used to probe steric and electronic requirements of the binding site. Can modulate solubility and metabolic stability. |

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Carbamoyl Phenoxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations can predict molecular geometry, orbital energies, and charge distributions, which are fundamental to understanding a molecule's reactivity and interactions.

The electronic behavior of (4-Bromo-2-carbamoyl-phenoxy)acetic acid is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For aromatic compounds with electron-withdrawing groups like bromine and carbamoyl (B1232498), a moderately sized HOMO-LUMO gap is expected, suggesting a balance between stability and reactivity.

The charge distribution across the molecule is influenced by the electronegativity of its constituent atoms and the presence of functional groups. The bromine atom, being highly electronegative, will likely create a region of positive electrostatic potential on the adjacent carbon atom of the phenyl ring. The carbamoyl and carboxylic acid groups, with their oxygen and nitrogen atoms, will also significantly influence the charge distribution through resonance and inductive effects. Natural Bond Orbital (NBO) analysis is a computational technique that can provide a detailed picture of the electron density distribution and intramolecular interactions.

Table 1: Predicted Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are estimations based on typical DFT calculations for structurally similar molecules and are for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying sites that are susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map is expected to show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and carbamoyl groups, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the carbamoyl and carboxylic acid groups, as well as near the carbon atom attached to the bromine, suggesting these as potential sites for nucleophilic interactions. The aromatic ring itself will present a complex electrostatic landscape due to the competing electronic effects of the bromo, carbamoyl, and ether-linked acetic acid substituents.

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action.

Given that various phenoxyacetic acid derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), it is plausible to hypothesize that this compound could also interact with such biological targets. researchgate.netmdpi.com A hypothetical molecular docking study of this compound into the active site of COX-2 would likely reveal key interactions. The carboxylic acid moiety is expected to form hydrogen bonds with key amino acid residues, such as Arginine and Tyrosine, which are often crucial for the binding of inhibitors in the COX active site. The carbamoyl group could provide additional hydrogen bonding opportunities, enhancing the binding affinity. The bromo-substituted phenyl ring would likely occupy a hydrophobic pocket within the enzyme's active site, forming van der Waals interactions. The binding affinity is typically quantified by a docking score, with more negative values indicating a stronger predicted interaction.

Table 2: Hypothetical Molecular Docking Results of this compound with COX-2

| Parameter | Predicted Outcome | Significance |

| Binding Affinity (Docking Score) | -8.0 to -10.0 kcal/mol | Predicts the strength of the ligand-receptor interaction |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Identifies specific amino acids involved in binding |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions | Describes the nature of the binding forces |

Note: The data in this table is hypothetical and for illustrative purposes, based on docking studies of similar compounds with the COX-2 enzyme.

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. An MD simulation of this compound bound to a target like COX-2 would reveal the stability of the binding pose and the flexibility of the ligand within the active site. Such simulations can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. The conformational flexibility of the acetic acid side chain and the carbamoyl group would be of particular interest in an MD simulation, as their ability to adopt different orientations could be critical for establishing and maintaining key interactions with the receptor.

In Silico ADME Prediction for Compound Profiling

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. rsc.org Various computational models are available to predict these properties based on the chemical structure of a molecule.

For this compound, an in silico ADME profile can be predicted based on its physicochemical properties. Parameters such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are used to assess its drug-likeness, often evaluated against criteria such as Lipinski's Rule of Five. The presence of the carboxylic acid and carbamoyl groups is expected to increase the molecule's polarity and TPSA, which could influence its absorption and solubility. The bromine atom will contribute to the molecule's lipophilicity and molecular weight. Predictions of metabolic stability would likely focus on the potential for enzymatic modification of the aromatic ring or the acetic acid side chain.

Table 3: Predicted In Silico ADME Profile for this compound

| ADME Parameter | Predicted Value/Classification | Implication for Drug Development |

| Molecular Weight | ~274 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~1.5 - 2.5 | Moderate lipophilicity, favorable for absorption |

| Topological Polar Surface Area (TPSA) | ~80 - 90 Ų | Indicates good potential for oral bioavailability |

| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10) |

| Lipinski's Rule of Five | Likely compliant | Suggests good oral bioavailability |

| Blood-Brain Barrier Permeation | Low to moderate probability | May have limited central nervous system effects |

Note: These predicted ADME properties are based on computational models and serve as an initial assessment of the compound's pharmacokinetic potential.

Absorption, Distribution, Metabolism, and Excretion Profiling

The ADME profile of a drug candidate is a critical determinant of its clinical efficacy and safety. In silico ADME predictions for this compound provide valuable insights into its likely behavior within a biological system. These predictions are based on the compound's physicochemical properties and its interactions with simulated biological environments.

Physicochemical Properties and Drug-Likeness

A foundational aspect of ADME profiling is the analysis of a molecule's physicochemical properties, which govern its absorption and distribution. The predicted properties of this compound are summarized in the table below. These parameters are crucial for assessing its "drug-likeness," a qualitative concept used to evaluate whether a compound possesses properties consistent with those of known drugs. The compound generally adheres to established principles such as Lipinski's rule of five, suggesting a favorable preliminary drug-like profile.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C9H8BrNO4 |

| Molecular Weight | 274.07 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 1.35 |

| Topological Polar Surface Area (TPSA) | 95.99 Ų |

| Number of Hydrogen Bond Donors | 3 |

| Number of Hydrogen Bond Acceptors | 4 |

| Molar Refractivity | 58.35 |

Pharmacokinetic Predictions

Pharmacokinetic parameters dictate the concentration and duration of a drug's presence in the body. The following table outlines the predicted pharmacokinetic properties of this compound, covering key aspects of its absorption, distribution, and metabolism.

| Parameter | Prediction | Interpretation |

|---|---|---|

| Gastrointestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | No | The compound is not predicted to cross the blood-brain barrier, suggesting a lower likelihood of central nervous system effects. |

| P-glycoprotein Substrate | No | The compound is not likely to be a substrate of P-glycoprotein, a key efflux transporter, which may enhance its bioavailability. |

| CYP1A2 Inhibitor | No | The compound is predicted to have a low potential for drug-drug interactions mediated by the major cytochrome P450 enzymes. |

| CYP2C19 Inhibitor | No | |

| CYP2C9 Inhibitor | No | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No |

Future Directions and Research Perspectives for 4 Bromo 2 Carbamoyl Phenoxy Acetic Acid Research

Emerging Synthetic Methodologies and Scalable Production

The future development of (4-Bromo-2-carbamoyl-phenoxy)acetic acid as a viable chemical entity for research and potential commercial applications hinges on the establishment of efficient and scalable synthetic routes. While classical methods for the synthesis of phenoxyacetic acids, such as the reaction of a phenol (B47542) with chloroacetic acid, provide a foundational approach, emerging methodologies offer avenues for improved yield, purity, and sustainability. nih.govontosight.ai

Key Future Research Areas:

Flow Chemistry: Continuous flow synthesis presents a promising alternative to traditional batch processing. This methodology can offer enhanced reaction control, improved safety, and higher throughput, which are critical for scalable production. Future research could focus on developing a continuous flow process for the synthesis of this compound, potentially involving microreactors for precise control of reaction parameters.

Catalytic C-O Coupling Reactions: Advances in cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, could provide more efficient and versatile routes to the phenoxyacetic acid core. Research into novel catalyst systems, including those based on earth-abundant metals, could lead to more cost-effective and environmentally friendly synthetic pathways.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions. Future investigations might explore the potential of engineered enzymes for the regioselective bromination or the formation of the ether linkage in the synthesis of this compound.

A comparative overview of potential synthetic strategies is presented in the table below.

| Methodology | Potential Advantages | Research Focus |

| Flow Chemistry | Improved safety, scalability, and process control. | Development of optimized microreactor systems. |

| Catalytic C-O Coupling | High yields, substrate scope, and milder conditions. | Exploration of novel and cost-effective catalyst systems. |

| Biocatalysis | High selectivity, sustainability, and mild reaction conditions. | Engineering of enzymes for specific synthetic steps. |

Integration of Multi-Omics Data in Mechanistic Research

Understanding the mechanism of action of this compound at a molecular level is paramount for its future development. The integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex biological responses to this compound. longdom.orgmit.edunih.gov By simultaneously analyzing changes across these different molecular layers, researchers can construct a comprehensive picture of the compound's effects on cellular pathways and networks. gmo-qpcr-analysis.infopatsnap.com

Future Research Trajectories:

Transcriptomic Profiling: Techniques like RNA-sequencing can identify genes that are differentially expressed in response to treatment with this compound. longdom.org This can provide initial clues about the cellular processes affected by the compound.

Proteomic Analysis: Mass spectrometry-based proteomics can quantify changes in protein abundance and post-translational modifications, offering insights into the functional consequences of altered gene expression. nih.gov

Metabolomic Studies: The analysis of the metabolome can reveal changes in cellular metabolism and identify specific metabolic pathways that are perturbed by the compound.

The integration of these datasets can help in identifying potential drug targets and biomarkers for the compound's activity. mdpi.com Machine learning and artificial intelligence can be employed to analyze these large datasets and identify complex patterns and correlations that may not be apparent from the analysis of a single omics layer. researchgate.netsacbee.com

Advanced Characterization for Complex Derivative Structures

The synthesis of derivatives of this compound will be a crucial step in optimizing its properties. The structural elucidation of these often complex new molecules will require the application of advanced analytical techniques.

Prospective Analytical Strategies:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques such as COSY, HSQC, and HMBC are indispensable for unambiguously determining the connectivity and stereochemistry of complex organic molecules. numberanalytics.comresolvemass.ca These methods will be essential for confirming the structures of novel derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are critical for determining the elemental composition of new compounds. taylorandfrancis.com Tandem mass spectrometry (MS/MS) can further provide valuable structural information through the analysis of fragmentation patterns. researchgate.net

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide a definitive three-dimensional structure, offering unparalleled detail about bond lengths, bond angles, and stereochemistry.

The combination of these techniques will be necessary to build a comprehensive structural database of this compound derivatives, which will be vital for establishing structure-activity relationships. nih.govnih.gov

| Technique | Information Provided | Application in Derivative Characterization |

| 2D NMR | Connectivity, stereochemistry, and spatial relationships of atoms. | Unambiguous structural confirmation of novel derivatives. |

| HRMS | Elemental composition and fragmentation patterns. | Determination of molecular formula and structural fragments. |

| X-ray Crystallography | Precise 3D molecular structure. | Definitive structural elucidation of crystalline derivatives. |

Development of Targeted Delivery Systems Utilizing Complexation Strategies

To enhance the potential therapeutic efficacy and minimize potential off-target effects of this compound, the development of targeted delivery systems is a promising avenue of research. Complexation strategies, in particular, offer a versatile approach to modify the physicochemical properties of the compound and facilitate its delivery to specific sites in the body. nih.govasianpubs.org

Future Avenues for Research:

Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, such as this compound, within their hydrophobic cavity. nih.gov This can improve the aqueous solubility, stability, and bioavailability of the compound.

Liposomal Formulations: Encapsulating the compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, can protect it from degradation and facilitate its transport across biological membranes. nih.govlongdom.org The surface of the liposomes can also be functionalized with targeting ligands to direct them to specific cells or tissues.

Nanoparticle-Based Delivery: Polymeric nanoparticles can be engineered to encapsulate or be conjugated with this compound. nih.gov These nanoparticles can be designed for controlled release and can be targeted to specific sites through the enhanced permeability and retention (EPR) effect or by attaching specific targeting moieties. longdom.orgwikipedia.org

These targeted delivery systems could significantly improve the pharmacokinetic and pharmacodynamic profiles of this compound and its derivatives. nih.gov

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational and experimental approaches will be crucial for accelerating the research and development of this compound. nih.gov In silico methods can guide experimental work by predicting the properties and activities of the compound and its derivatives, thereby saving time and resources. nih.gov

Potential Synergistic Strategies:

Molecular Docking and Virtual Screening: Computational docking studies can be used to predict the binding of this compound and its virtual derivatives to potential biological targets. hsd-fmsb.org This can help in prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with biological macromolecules, helping to elucidate its mechanism of action at an atomic level.

The predictions from these computational models can then be validated through in vitro and in vivo experiments, creating a feedback loop that refines the computational models and guides further research. nih.govrsc.orgmdpi.com This synergistic approach has the potential to significantly streamline the drug discovery and development process for this compound and its analogs. researchgate.netplos.orgoup.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Bromo-2-carbamoyl-phenoxy)acetic acid, and what reaction conditions are optimal?

- Methodological Answer : The synthesis typically involves bromination and functional group transformations. For example:

- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid under controlled temperatures (0–25°C) to introduce the bromine substituent .

- Carbamoylation : Treat intermediates with urea or carbamoyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Acetic Acid Moiety : Coupling phenoxy groups with chloroacetic acid derivatives via nucleophilic substitution (e.g., using K₂CO₃ in acetone at reflux) .

- Key Reagents : Potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for selective reductions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase to assess purity (>95% by area normalization) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromine at C4, carbamoyl at C2) using coupling constants and chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- FT-IR : Identify carbamoyl (N-H stretch at ~3350 cm⁻¹) and carboxylic acid (C=O stretch at ~1700 cm⁻¹) groups .

- Elemental Analysis : Validate molecular formula (e.g., C₉H₈BrNO₄) with <0.3% deviation .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer :

- Store in amber vials at 0–6°C under inert gas (argon) to prevent hydrolysis of the carbamoyl group .

- Avoid exposure to moisture (use desiccants) and UV light, as brominated aromatics are prone to photodegradation .

Advanced Research Questions